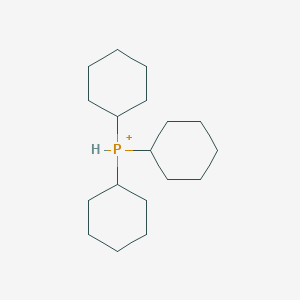

Tricyclohexylphosphanium

Description

Tricyclohexylphosphanium refers to the cationic phosphonium species derived from tricyclohexylphosphine (Cy₃P), a tertiary phosphine ligand with three cyclohexyl groups attached to a central phosphorus atom. The parent compound, tricyclohexylphosphine (CAS 2622-14-2), has a molecular formula of C₁₈H₃₃P and a molecular weight of 280.44 g/mol . It is widely used in coordination chemistry and catalysis due to its strong electron-donating ability and steric bulk, which stabilizes metal complexes and enhances catalytic activity . The phosphonium salt, tricyclohexylphosphonium tetrafluoroborate (CAS 58656-04-5, molecular formula C₁₈H₃₄BF₄P, molecular weight 368.25 g/mol), is a common derivative used in ionic liquids, phase-transfer catalysis, and as a precursor for synthesizing organometallic compounds .

Properties

Molecular Formula |

C18H34P+ |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

tricyclohexylphosphanium |

InChI |

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2/p+1 |

InChI Key |

WLPUWLXVBWGYMZ-UHFFFAOYSA-O |

Canonical SMILES |

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphanium can be synthesized through a Grignard reaction involving cyclohexylmagnesium halide and phosphorus trihalide . The reaction typically proceeds as follows:

Preparation of Cyclohexylmagnesium Halide: Cyclohexyl bromide reacts with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.

Reaction with Phosphorus Trihalide: The cyclohexylmagnesium bromide is then reacted with phosphorus trichloride to yield tricyclohexylphosphine.

Formation of Tricyclohexylphosphanium: The tricyclohexylphosphine is further treated with a suitable acid, such as hydrochloric acid, to form tricyclohexylphosphonium chloride.

Industrial Production Methods

Industrial production of tricyclohexylphosphonium often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphanium undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tricyclohexylphosphine oxide.

Reduction: It can be reduced back to tricyclohexylphosphine.

Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions often involve alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Tricyclohexylphosphine oxide.

Reduction: Tricyclohexylphosphine.

Substitution: Various substituted phosphonium salts depending on the reactants used

Scientific Research Applications

Tricyclohexylphosphanium is widely used in scientific research due to its versatility:

Chemistry: It serves as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings

Biology: It is used in the synthesis of biologically active compounds.

Industry: It is employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tricyclohexylphosphonium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tricyclohexylphosphine vs. Triphenylphosphine (PPh₃)

Key Findings :

Cy₃P’s larger steric bulk and stronger electron-donating capacity make it superior to PPh₃ in stabilizing reactive metal centers, particularly in palladium-catalyzed C–N bond formations . However, PPh₃ is more cost-effective and widely available.

Tricyclohexylphosphonium Tetrafluoroborate vs. Tetrabutylphosphonium Bromide

Key Findings :

The tetrafluoroborate salt exhibits higher thermal stability and lower hygroscopicity compared to tetrabutylphosphonium bromide, making it suitable for high-temperature applications .

Comparison with Phosphate Esters (e.g., Tricresyl Phosphate)

Key Findings :

While both compounds contain phosphorus, TCP’s neurotoxicity limits its industrial use compared to the safer tricyclohexylphosphonium derivatives .

Comparison with Pharmaceutical Phosphorus Compounds (e.g., Trihexyphenidyl)

Key Findings : Tricyclohexylphosphanium derivatives lack biological activity, unlike trihexyphenidyl, which is pharmacologically active .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.